N-(3,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-methylindole as the primary starting materials.
Acylation Reaction: The 3,4-dichloroaniline undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.
Condensation Reaction: The intermediate is then condensed with 2-methylindole under specific reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(3,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide
Uniqueness
N-(3,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole and phenyl rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-9-15(11-4-2-3-5-14(11)20-9)16(22)17(23)21-10-6-7-12(18)13(19)8-10/h2-8,20H,1H3,(H,21,23) |
InChI Key |
IBEWSOWIGYJQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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